molecular formula C16H29N3 B14393154 N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine CAS No. 88596-74-1

N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine

Cat. No.: B14393154
CAS No.: 88596-74-1
M. Wt: 263.42 g/mol
InChI Key: KUPJFQMFSLDVNK-UHFFFAOYSA-N
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Description

N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by amination reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The process often includes purification steps like crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine undergoes various chemical reactions including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols; often conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine stands out due to its specific pyridine-based structure, which imparts unique reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance.

Properties

CAS No.

88596-74-1

Molecular Formula

C16H29N3

Molecular Weight

263.42 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetraethyl-3,5,6-trimethylpyridine-2,4-diamine

InChI

InChI=1S/C16H29N3/c1-8-18(9-2)15-12(5)14(7)17-16(13(15)6)19(10-3)11-4/h8-11H2,1-7H3

InChI Key

KUPJFQMFSLDVNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=NC(=C1C)C)N(CC)CC)C

Origin of Product

United States

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